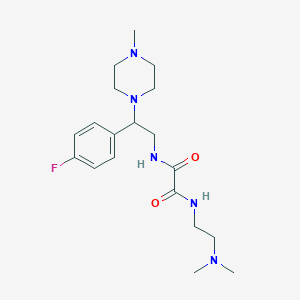
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H30FN5O2 and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its unique structure, featuring a dimethylaminoethyl moiety and a fluorophenyl group, suggests potential bioactive properties. The molecular formula is C18H24FN4O2, with a molecular weight of approximately 374.4 g/mol. This compound is primarily studied in pharmacological contexts for its biological activity, although specific data remains limited.
Pharmacological Potential
Compounds structurally similar to this compound often exhibit various pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in models of depression.
- Antitumor Properties : Some oxalamides are investigated for their potential in cancer therapy.
- Neuropharmacological Effects : The presence of piperazine and dimethylamino groups suggests possible interactions with neurotransmitter systems.
Interaction Studies
Interaction studies are critical for understanding the pharmacodynamics of this compound. While specific interaction data for this compound is sparse, related compounds have demonstrated interactions with various biological targets:
| Biological Target | Type of Interaction | Reference |
|---|---|---|
| Serotonin Receptors | Agonist/Antagonist | |
| Dopamine Receptors | Modulation | |
| Ion Channels | Inhibition |
Case Studies and Research Findings
Research has indicated that compounds with similar structures to this compound can have significant biological activities:
- Antidepressant Effects : A study demonstrated that compounds with dimethylamino substitutions exhibited antidepressant-like effects in animal models, highlighting their potential for treating mood disorders .
- Antitumor Activity : Research on oxalamides has shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be explored further for anticancer applications .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds have revealed their ability to modulate neurotransmitter systems, which may correlate with cognitive enhancement or anxiolytic properties .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors through various chemical reactions, including amination and acylation processes. The purity and structural integrity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Initial Reaction | Dimethylamine + 4-Fluorobenzaldehyde | Formation of intermediate |
| Acylation | Oxalic acid derivative | Formation of oxalamide structure |
| Purification | Column chromatography | High purity product |
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN5O2/c1-23(2)9-8-21-18(26)19(27)22-14-17(15-4-6-16(20)7-5-15)25-12-10-24(3)11-13-25/h4-7,17H,8-14H2,1-3H3,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRQZCGELGOPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













